molecular formula C13H17Cl2N3O B5313129 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide

Cat. No. B5313129
M. Wt: 302.20 g/mol
InChI Key: QIGGPLCCKKVUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide, also known as DCBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCBA belongs to the class of piperazine compounds, which are known for their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to involve multiple targets and pathways. In neuroscience, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate, and to activate antioxidant and anti-inflammatory pathways. In oncology, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival, including PI3K/Akt and MAPK/ERK. In infectious diseases, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to disrupt the membrane integrity and cell wall synthesis of bacterial and fungal pathogens.
Biochemical and Physiological Effects:
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have various biochemical and physiological effects, depending on the target and pathway involved. In neuroscience, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. In oncology, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to inhibit cancer cell proliferation and metastasis, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy. In infectious diseases, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have broad-spectrum antibacterial and antifungal activities, with minimal toxicity to host cells.

Advantages and Limitations for Lab Experiments

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis and purification. However, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide also has some limitations, including its potential toxicity, limited bioavailability, and lack of selectivity for specific targets and pathways. Therefore, careful dose-response and toxicity studies are necessary to determine the optimal conditions for 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide experiments.

Future Directions

There are several future directions for 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide research, including the development of more potent and selective analogs, the elucidation of its exact mechanism of action, and the exploration of its potential therapeutic applications in other fields, such as immunology and cardiovascular diseases. Additionally, the use of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide in combination with other drugs or therapies may enhance its efficacy and reduce its potential toxicity. Overall, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide is a promising compound with a wide range of potential applications in biomedical research and drug development.

Synthesis Methods

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide can be synthesized through a multistep process, starting with the reaction of 3,4-dichlorobenzyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to yield 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide. The purity and yield of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In infectious diseases, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans.

properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3O/c14-11-2-1-10(7-12(11)15)8-17-3-5-18(6-4-17)9-13(16)19/h1-2,7H,3-6,8-9H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGGPLCCKKVUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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